6-(Sec-butyl)-2-methylpyrimidin-4-ol
Overview
Description
The compound “6-(Sec-butyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The “6-(Sec-butyl)-2-methyl” indicates that there is a sec-butyl and a methyl group attached to the pyrimidine ring. The “-4-ol” suggests the presence of a hydroxyl group.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the sec-butyl group attached at the 6th carbon, a methyl group at the 2nd carbon, and a hydroxyl group at the 4th carbon .Chemical Reactions Analysis
As for the chemical reactions, pyrimidines can participate in a variety of chemical reactions. The presence of the hydroxyl group might make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. The presence of the hydroxyl group might increase the polarity of the compound .Scientific Research Applications
Synthesis and Structural Analysis
- Research on the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives highlights the importance of understanding the structural stability and reactivity of pyrimidin-based compounds. Single-crystal analysis and theoretical calculations provided insights into their stability and potential applications in material science and pharmaceuticals (Ali et al., 2021).
Vibrational Circular Dichroism Studies
- A study on the vibrational circular dichroism of di-sec-butyl-methylpyridine derivatives demonstrated the influence of substituents on the conformers' stability and provided evidence of intramolecular hydrogen bonding. Such insights are crucial for designing compounds with specific optical and chemical properties (Teodorescu et al., 2014).
Metal Complex Formation
- Studies on complexes formed between metal ions and agricultural chemicals, including pyrimidin-ol derivatives, indicate the capacity of these compounds to bond with metals through specific groups, suggesting applications in catalysis and environmental chemistry (Dixon & Wells, 1986).
Synthesis and Evaluation in Pharmacology
- The synthesis of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, where sec-butyl groups play a critical role, showcases the exploration of these compounds in inhibiting estrogen biosynthesis, highlighting their potential application in cancer treatment (Hartmann & Batzl, 1986).
Noncovalent Interactions and Supramolecular Chemistry
- The synthesis and characterization of O-benzenesulfonylated pyrimidines focus on the role of noncovalent interactions in stabilizing structures, which is fundamental for the development of molecular materials and pharmaceuticals (Ali et al., 2020).
Mechanism of Action
Target of Action
Compounds like this often interact with proteins or enzymes in the body, altering their function. For example, Talbutal, a barbiturate, binds to GABA A receptors, which are involved in inhibitory neurotransmission .
Mode of Action
The compound might bind to its target, changing the target’s shape or activity. This can lead to an increase or decrease in the target’s function. For instance, Talbutal increases the duration of time for which the Cl - ionopore is open, leading to prolonged inhibitory effect of GABA at the postsynaptic thalamic neuron .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, a compound like Dinoseb, a herbicide, might interfere with the electron transport chain in mitochondria, disrupting energy production .
Biochemical Analysis
Biochemical Properties
6-(Sec-butyl)-2-methylpyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. One notable mechanism is its ability to uncouple oxidative phosphorylation by transporting protons through the inner mitochondrial membrane . This action disrupts the proton gradient, leading to decreased ATP production and increased heat generation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness and safety. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and metabolic regulation. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range leads to optimal benefits without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses . Additionally, it may affect the synthesis and degradation of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its effects . The distribution of this compound within tissues can also influence its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production . The precise localization of this compound within cells can determine its specific biochemical and cellular effects.
properties
IUPAC Name |
4-butan-2-yl-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-6(2)8-5-9(12)11-7(3)10-8/h5-6H,4H2,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYYTOYAOZGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)NC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.